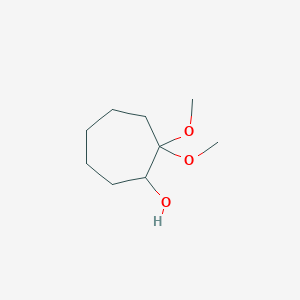
Cycloheptanol, 2,2-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanol, 2,2-dimethoxy- is an organic compound characterized by a seven-membered ring structure with two methoxy groups attached to the second carbon atom. This compound is a derivative of cycloheptanol, which is a cyclic alcohol. The presence of the methoxy groups significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanol, 2,2-dimethoxy- typically involves the reaction of cycloheptanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the dimethoxy derivative. The general reaction can be summarized as follows: [ \text{Cycloheptanone} + 2 \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Cycloheptanol, 2,2-dimethoxy-} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of Cycloheptanol, 2,2-dimethoxy- can be optimized by using continuous flow reactors and high-efficiency distillation techniques to separate the product from the reaction mixture. The use of molecular sieves to remove water and drive the reaction to completion is also common.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptanol, 2,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanone, with the methoxy groups remaining intact.
Reduction: Reduction reactions can convert the compound back to cycloheptanol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.
Major Products Formed
Oxidation: Cycloheptanone
Reduction: Cycloheptanol
Substitution: Various substituted cycloheptanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cycloheptanol, 2,2-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used as an intermediate in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Cycloheptanol, 2,2-dimethoxy- involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptanol: The parent compound without methoxy groups.
Cyclohexanol: A six-membered ring analog.
Cyclooctanol: An eight-membered ring analog.
Uniqueness
Cycloheptanol, 2,2-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
90054-92-5 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2,2-dimethoxycycloheptan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-11-9(12-2)7-5-3-4-6-8(9)10/h8,10H,3-7H2,1-2H3 |
Clave InChI |
YQAYPHZDPJKLCZ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCCCCC1O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
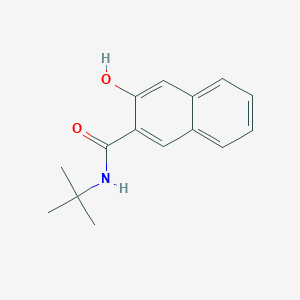
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
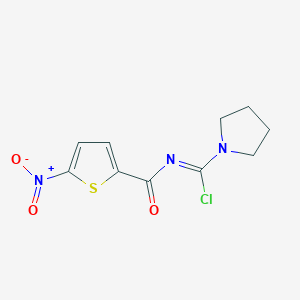
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
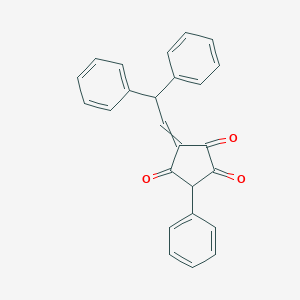

![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)
![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)
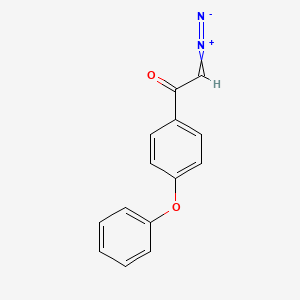


![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)

